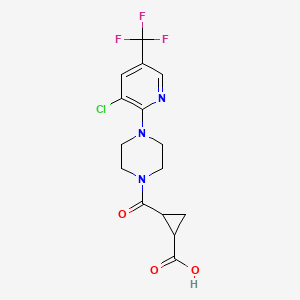

2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 2-[4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid , derived through hierarchical substitution rules. The molecular formula C₁₅H₁₅ClF₃N₃O₃ reflects its composition:

- 15 carbon atoms distributed across the cyclopropane (3 carbons), piperazine (6 carbons), pyridine (5 carbons), and carboxylic acid groups.

- Three nitrogen atoms in the piperazine and pyridine rings.

- Chlorine and trifluoromethyl (-CF₃) groups as key substituents on the pyridine ring.

- A carboxylic acid (-COOH) functional group attached to the cyclopropane.

The SMILES notation C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3CC3C(=O)O clarifies connectivity: the cyclopropane’s carboxylic acid group links to a piperazine via a carbonyl bridge, while the piperazine’s distal nitrogen bonds to the 2-position of a 3-chloro-5-trifluoromethylpyridine.

Table 1: Molecular descriptors

| Property | Value | Source |

|---|---|---|

| Molecular weight | 377.74 g/mol | |

| Melting point | Not reported | |

| Boiling point | 556.2 ± 50.0 °C (predicted) | |

| Density | 1.5 ± 0.1 g/cm³ |

Three-Dimensional Conformational Analysis

The molecule’s geometry is dominated by two rigid systems: the cyclopropane ring and the pyridine heterocycle . The cyclopropane’s planar structure introduces significant angle strain (60° bond angles), while the piperazine adopts a chair conformation to minimize steric clashes between its equatorial hydrogens and the bulky pyridine substituents.

Key spatial features include:

- Torsional strain between the cyclopropane’s carbonyl group and the piperazine’s nitrogen atoms, partially mitigated by rotational freedom around the C–N bond.

- Steric hindrance from the -CF₃ group at the pyridine’s 5-position, which forces the chlorine substituent at the 3-position into a fixed orientation relative to the piperazine.

- Hydrogen-bonding capacity via the carboxylic acid’s hydroxyl oxygen, which may adopt a syn or anti conformation depending on the solvent environment.

Computational models suggest the lowest-energy conformation positions the pyridine ring perpendicular to the cyclopropane plane, with the -CF₃ group oriented away from the piperazine.

Electronic Effects of Substituent Groups

The molecule’s electronic profile is shaped by two strongly electron-withdrawing groups: chlorine (-Cl) and trifluoromethyl (-CF₃). Applying the Hammett equation ($$ \log \frac{k}{k_0} = \sigma \rho $$), these substituents exert distinct effects:

- Chlorine at the pyridine’s 3-position exhibits a meta-directing -I (inductive) effect, withdrawing electron density via σ-bonds. Its Hammett σₘ value of +0.37 indicates moderate deactivation.

- Trifluoromethyl at the 5-position has a stronger -I effect (σₚ = +0.54) due to the electronegativity of fluorine atoms, further reducing electron density in the pyridine ring.

These effects collectively polarize the piperazine–pyridine system , enhancing the electrophilicity of the carbonyl carbon in the cyclopropane–piperazine bridge. The carboxylic acid group’s acidity (pKa ≈ 2.5–3.0, estimated) is elevated compared to unsubstituted cyclopropanecarboxylic acid (pKa ≈ 4.7) due to inductive withdrawal by the adjacent carbonyl.

Table 2: Substituent electronic parameters

| Group | Position | σₘ | σₚ | Effect on acidity |

|---|---|---|---|---|

| -Cl | 3 | +0.37 | – | Increases |

| -CF₃ | 5 | – | +0.54 | Increases |

Comparative Structural Analysis with Related Cyclopropane Derivatives

Compared to simpler cyclopropane derivatives, this compound’s bioactivity and reactivity arise from its multicyclic architecture :

Cyclopropanecarboxylic acid vs. piperazine-linked analog :

- The parent compound cyclopropanecarboxylic acid (C₄H₆O₂) lacks the piperazine–pyridine system, resulting in lower molecular weight (98.1 g/mol) and no basic nitrogen centers.

- The piperazine bridge introduces pH-dependent solubility , as its secondary amines (pKa ≈ 9.5) protonate in acidic environments.

Trifluoromethylpyridine analogs :

Piperazine substitution patterns :

Table 3: Structural comparisons

| Derivative | Molecular weight | Key substituents | Carboxylic acid pKa |

|---|---|---|---|

| Parent compound | 377.74 | -Cl, -CF₃ | ~3.0 |

| Cyclopropanecarboxylic acid | 98.1 | None | ~4.7 |

| 3-Chloro-5-methylpyridine analog | 363.68 | -Cl, -CH₃ | ~4.1 |

This structural complexity positions the compound as a versatile scaffold for further chemical modification, particularly in medicinal chemistry applications where electronic tuning and three-dimensional rigidity are critical.

Propriétés

IUPAC Name |

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClF3N3O3/c16-11-5-8(15(17,18)19)7-20-12(11)21-1-3-22(4-2-21)13(23)9-6-10(9)14(24)25/h5,7,9-10H,1-4,6H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYZVMGAXGSTOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3CC3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClF3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid typically involves multiple steps, starting with the preparation of the chlorinated pyridine derivative. The piperazine moiety is then introduced via nucleophilic substitution reactions, and the final step involves the formation of the cyclopropanecarboxylic acid moiety through cyclopropanation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to facilitate the various steps in the synthetic route. The scalability of the process is also a key consideration, with continuous flow reactors and other advanced techniques being employed to enhance efficiency and reduce production costs .

Analyse Des Réactions Chimiques

Carboxylic Acid Reactions

The cyclopropanecarboxylic acid moiety participates in typical carboxylic acid reactions, critical for derivatization and functional group interconversion.

Piperazine Ring Modifications

The piperazine nitrogen atoms undergo alkylation or acylation, enabling structural diversification.

Pyridine Ring Reactivity

The 3-chloro-5-(trifluoromethyl)pyridine group exhibits limited electrophilic substitution due to electron-withdrawing substituents but may engage in:

Cyclopropane Ring Stability

The strained cyclopropane ring may undergo ring-opening under harsh conditions (e.g., strong acids/bases), forming linear carboxylic acids. Controlled conditions preserve the ring for structural integrity.

Synthetic Pathways

Key synthesis steps for analogs include:

-

Coupling of Pyridine and Piperazine : Achieved via nucleophilic aromatic substitution or metal-catalyzed cross-coupling .

-

Cyclopropanation : Using dichlorocarbene or Simmons-Smith reagents to form the cyclopropane core .

-

Carboxylic Acid Introduction : Hydrolysis of nitriles or oxidation of alcohols .

Comparative Reactivity of Structural Analogs

| Compound | Structural Variation | Reactivity Differences |

|---|---|---|

| 2-{4-[3-Fluoro-pyridin-2-yl]-1,4-diazepane-1-carbonyl}cyclopropane-1-carboxylic acid | Fluorine substitution | Enhanced metabolic stability due to C-F bond inertness. |

| 2-{4-[3-Chloro-pyridin-2-yl]-piperazine-1-carbonyl}cyclopropane-1-carboxylic acid | Piperazine vs. diazepane ring | Faster alkylation kinetics due to reduced steric hindrance. |

Mechanistic Insights

Applications De Recherche Scientifique

-

Antibacterial Properties :

- Research indicates that derivatives of piperazine, including those similar to the target compound, exhibit significant antibacterial activity. For instance, compounds have been shown to inhibit bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence. One study reported submicromolar inhibition of bacterial Sfp-PPTase with no activity toward human orthologues, suggesting a selective antibacterial action .

-

Cognitive Enhancement :

- The compound's structural analogs have been investigated for their potential in treating cognitive disorders such as Alzheimer's disease and ADHD. They modulate nicotinic acetylcholine receptors, which play a role in cognitive functions. This modulation could lead to neuroprotective effects and cognitive enhancement in affected individuals .

- Analgesic Effects :

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a related piperazine derivative against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated significant inhibition at low concentrations, supporting the potential use of such compounds in treating resistant bacterial infections .

Case Study 2: Cognitive Enhancement in Animal Models

In preclinical trials involving animal models of Alzheimer's disease, compounds structurally related to 2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid showed improvements in memory and learning tasks. These findings suggest that the compound could be further developed for cognitive enhancement therapies .

Mécanisme D'action

The mechanism of action of 2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazine moiety can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Structural Complexity : The target compound integrates a cyclopropane ring, carboxylic acid, and trifluoromethylpyridine, offering a balance of rigidity, polarity, and lipophilicity. In contrast, cyclanilide () lacks the piperazine linker but shares the cyclopropane-carboxylic acid core for pesticidal activity.

Functional Group Diversity : The Fmoc-piperazine derivative () is tailored for peptide synthesis, whereas the ethyl 4-fluorobenzoate analog () replaces the carboxylic acid with an ester, enhancing membrane permeability.

Agrochemical vs. Pharmaceutical Potential: Compounds like cyclanilide () and the benzylthio-pyrimidine () are optimized for plant or pest interactions, while the target compound’s research designation () suggests exploratory therapeutic applications.

Substituent Effects : The 3-chloro-5-trifluoromethylpyridyl group in the target compound (vs. dichlorophenyl or fluorobenzoate in others) influences electronic properties and target binding, critical for selectivity in drug design .

Activité Biologique

The compound 2-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₄H₁₅ClF₃N₄O₂

- Molecular Weight : 356.74 g/mol

This structure incorporates a cyclopropanecarboxylic acid moiety, which is known for its ability to interact with biological targets.

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for bacterial survival, particularly Sfp-phosphopantetheinyl transferases (PPTases). This inhibition can lead to decreased bacterial virulence and viability .

- Antibacterial Properties : Studies have demonstrated that related compounds possess significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves targeting bacterial metabolism without inducing rapid cytotoxicity in human cells .

- Selectivity : The compound exhibits selectivity towards bacterial targets while sparing human orthologues, which is a desirable trait in drug development to minimize side effects .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

- Study on Antibacterial Efficacy : A study demonstrated that the compound inhibited Bacillus subtilis at sublethal doses, suggesting its potential as an antibacterial agent without causing harm to human cells .

- Chemical Genetic Studies : Investigations into the mechanisms of resistance in Escherichia coli indicated that efflux mechanisms may play a role, providing insights into how bacteria adapt to antibiotic pressure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis is typically employed, starting with the coupling of 3-chloro-5-(trifluoromethyl)-2-pyridylpiperazine with cyclopropanecarboxylic acid derivatives. Key steps include:

- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF under nitrogen to minimize hydrolysis .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

- Analytical workflow :

- NMR : ¹H/¹³C NMR to verify piperazine proton environments (δ 2.5–3.5 ppm) and cyclopropane carbons (δ 25–35 ppm). ¹⁹F NMR confirms the -CF₃ group (δ -60 to -70 ppm) .

- X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C–C–C in cyclopropane ~60°) and confirms stereochemistry. Data may align with similar piperazine-pyridyl structures (bond lengths: C–N ~1.45 Å, C=O ~1.21 Å) .

Q. What solvents and pH conditions are suitable for maintaining the compound’s stability during biological assays?

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF (≥10 mM stock solutions recommended).

- Stability :

- pH dependence : Stable at pH 5–7 (carboxylic acid remains protonated). Avoid alkaline conditions (pH >8) to prevent deprotonation and potential cyclopropane ring strain .

- Storage : -20°C under inert gas (argon) to prevent oxidation of the piperazine moiety .

Advanced Research Questions

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what structural features drive activity?

- Mechanistic insights :

- Piperazine moiety : Acts as a flexible linker, enabling interactions with hydrophobic pockets (e.g., kinase ATP-binding sites) .

- Trifluoromethylpyridyl group : Enhances binding via halogen bonding (Cl, F) and π-π stacking with aromatic residues .

- Experimental validation :

- Docking studies : Use AutoDock Vina to simulate binding to targets like GABA receptors or CYP450 enzymes.

- SAR : Modify the cyclopropane ring (e.g., substituents at C2) to assess impact on IC₅₀ values .

Q. What strategies can resolve contradictions in bioactivity data across different assay systems?

- Case example : Discrepancies in IC₅₀ values between cell-free (low µM) and cell-based (high µM) assays may arise from poor membrane permeability.

- Solutions :

- Permeability assays : Use Caco-2 monolayers or PAMPA to quantify passive diffusion.

- Prodrug design : Esterify the carboxylic acid to improve lipophilicity (e.g., methyl ester prodrugs) .

Q. How can the compound’s metabolic stability and toxicity profile be assessed preclinically?

- In vitro models :

- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.

- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .

- Toxicity endpoints :

- Ames test : Assess mutagenicity with Salmonella strains TA98/TA100.

- hERG assay : Patch-clamp electrophysiology to evaluate cardiac risk .

Methodological Notes

- Data interpretation : Cross-reference crystallographic bond distances (e.g., C–Cl ~1.73 Å) with computational predictions to validate structural models .

- Contradictions : If bioactivity varies between enantiomers, employ chiral HPLC (e.g., Chiralpak AD-H column) to isolate stereoisomers for independent testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.